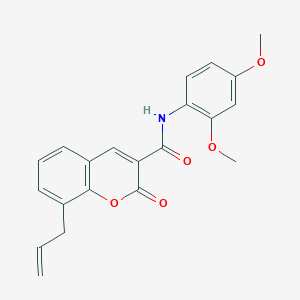
N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential applications in pharmacology, particularly in the treatment of various diseases.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a chromene core, a carboxamide group, and methoxy substituents, which are crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Properties : The presence of the methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects. Studies have shown that derivatives of chromenes often possess significant antioxidant activity, which is critical in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways. For instance, chromene derivatives can modulate the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antimicrobial Activity : The chromene scaffold has been associated with antimicrobial properties against various pathogens. In vitro studies have demonstrated that certain chromene derivatives exhibit significant antibacterial and antifungal activities .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Modulation : It may interact with various receptors (e.g., nuclear receptors) that regulate gene expression related to inflammation and oxidative stress.
- Cell Signaling Pathways : The compound could influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cell survival .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies evaluating the biological activity of related chromene compounds:
| Study | Biological Activity | IC50 Value (µg/mL) | Cell Line |
|---|---|---|---|
| Antioxidant | 7.8 | A549 | |
| Anti-inflammatory | 5.0 | RAW 264.7 | |
| Antimicrobial | 3.5 | E. coli |
These studies highlight the potential of chromene derivatives in therapeutic applications.
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several chromene derivatives using DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions exhibited significantly higher antioxidant activity compared to their unsubstituted counterparts.
- Case Study on Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of similar compounds in animal models. The study found that administration of these compounds reduced inflammatory markers such as TNF-alpha and IL-6 in serum.
科学研究应用
Biological Activities
Research has identified several notable biological activities associated with N-(2,4-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values indicating promising anticancer potential.
- Antibacterial Properties :
- Fluorescent Probe for Metal Ion Detection :
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide .
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial properties were assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-17-10-9-15(25-2)12-18(17)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSWVWYGMLPFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













